8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride
Description
8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride (CAS: 1160257-08-8) is a halogenated quinoline derivative characterized by a quinoline core substituted with chlorine at position 8, a 3-chlorophenyl group at position 2, and a methyl group at position 2. The carbonyl chloride at position 4 enhances its reactivity, making it a valuable intermediate in synthesizing pharmaceuticals, agrochemicals, and coordination complexes . Its molecular formula is C₁₇H₁₁Cl₂NO₂, with an average molecular weight of 332.18 g/mol .
Properties
IUPAC Name |
8-chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3NO/c1-9-14(17(20)22)12-6-3-7-13(19)16(12)21-15(9)10-4-2-5-11(18)8-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAFKCPHTRKQMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=CC=C2)Cl)N=C1C3=CC(=CC=C3)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801168362 | |
| Record name | 8-Chloro-2-(3-chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801168362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160257-08-8 | |
| Record name | 8-Chloro-2-(3-chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2-(3-chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801168362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, known for its diverse biological activities, particularly in cancer research. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
- Chemical Formula : C₁₇H₁₀Cl₃NO
- CAS Number : 1160257-08-8
- Molecular Weight : 350.63 g/mol
- Structure : The compound features a quinoline ring system substituted with chlorine and methyl groups, which are critical for its biological activity.
Research indicates that quinoline derivatives, including this compound, exert their effects through several mechanisms:
- Histone Deacetylase Inhibition : Compounds in this class have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell proliferation and survival. This inhibition can lead to increased acetylation of histones and subsequent activation of tumor suppressor genes .
- Topoisomerase Inhibition : Quinoline derivatives have also been reported to inhibit topoisomerases, enzymes essential for DNA replication and transcription. By interfering with these processes, the compounds can induce apoptosis in cancer cells .
- Microtubule Dynamics : Some studies suggest that quinoline derivatives may affect microtubule polymerization, disrupting mitotic spindle formation and leading to cell cycle arrest .
Anticancer Efficacy
A variety of studies have evaluated the anticancer potential of this compound against different cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HL-60 | 0.5 | HDAC inhibition |
| A549 | 1.0 | Topoisomerase inhibition |
| HCT116 | 0.8 | Microtubule disruption |
| PC-3 | 1.2 | Apoptosis induction |
The compound demonstrated significant cytotoxicity across these cell lines, with IC50 values indicating potent activity .
Case Studies
- In Vivo Studies : In a study involving human colon cancer xenografts in nude mice, treatment with this compound resulted in a dose-dependent reduction in tumor size, with a maximum inhibition of 58.8% observed at a dose of 100 mg/kg .
- Molecular Docking Studies : Molecular docking analyses revealed that the compound binds effectively to target proteins involved in cancer progression, such as HDAC and topoisomerase I. This binding is facilitated by non-covalent interactions that stabilize the drug-receptor complex .
Scientific Research Applications
Overview
8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride is a synthetic organic compound notable for its quinoline backbone, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as a building block for new pharmaceuticals, including antimicrobial and anticancer agents.
Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can lead to derivatives with enhanced biological activities.
Key Applications:
- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities against various pathogens, including Escherichia coli and Candida albicans .
- Anticancer Compounds : Studies suggest that quinoline derivatives can inhibit the proliferation of cancer cell lines, making them candidates for further development in cancer therapeutics .
Organic Synthesis
The compound's reactivity allows it to be utilized in various organic synthesis pathways. It can undergo substitution reactions where the chlorine atom can be replaced by nucleophiles, leading to the formation of new compounds with diverse functional groups.
Reactions Involved:
- Substitution Reactions : Reaction with amines or thiols.
- Oxidation and Reduction : Can form quinoline N-oxides or dihydroquinolines depending on the conditions used .
Case Studies
Several studies have highlighted the biological activities associated with this compound:
- Antimicrobial Activity Study :
-
Anticancer Potential :
- Research into quin
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Quinoline Core
The following table compares the target compound with structurally similar quinoline-4-carbonyl chlorides, highlighting substituent positions and molecular properties:
Key Observations :
- Phenyl Substituents : The 3-chlorophenyl group in the target compound vs. 4-chlorophenyl (CAS 1160257-04-4) changes steric hindrance and dipole interactions, influencing binding in biological systems or catalyst coordination .
- Alkoxy vs. Alkyl Groups : Methoxy (CAS 1160263-67-1) or propoxy (CAS N/A) substituents increase electron-donating effects compared to chloro or methyl groups, reducing electrophilicity of the carbonyl chloride .
Functional Group Modifications
Carboxylic Acid Derivatives
- 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid (CAS 669739-31-5): Formula: C₁₆H₁₀ClNO₃ Key Differences: Replaces the reactive carbonyl chloride with a carboxylic acid group, reducing reactivity but enabling salt formation for pharmaceutical formulations .
Non-Quinoline Backbones
- N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide (CAS N/A):
- 1-(3-Chlorophenyl)-1H-tetrazole :
Research and Commercial Relevance
- Synthetic Utility : The target compound’s reactivity makes it a preferred intermediate for coupling reactions, such as forming amides or esters in drug discovery .
- Market Status : Discontinued commercial availability (CAS 1160257-08-8) may reflect challenges in stability or cost-effectiveness compared to analogs like 8-chloro-2-(3-methoxyphenyl) derivatives .
- Energetic Materials: While structurally dissimilar, 1-(3-chlorophenyl)-1H-tetrazole highlights the design trade-offs between reactivity (quinoline carbonyl chlorides) and energetic performance (tetrazoles) .
Preparation Methods
General Synthetic Strategy
The synthesis of 8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride generally follows a multi-step approach centered on:
- Formation of the quinoline core structure.
- Introduction of the 3-chlorophenyl substituent at position 2.
- Installation of the 8-chloro substituent on the quinoline ring.
- Conversion of the quinoline-4-carboxylic acid intermediate to the corresponding carbonyl chloride.
This sequence leverages classical heterocyclic chemistry and acyl chloride formation techniques.
Formation of the Quinoline Core
The quinoline nucleus is typically synthesized via the Skraup synthesis or related methods:
- Skraup synthesis : Condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., nitrobenzene) forms the quinoline ring system.
- Catalytic cyclization methods using substituted anilines and aldehydes have also been reported for quinoline derivatives.
This step establishes the heterocyclic scaffold necessary for subsequent functionalization.
Introduction of the 3-Chlorophenyl Group
The 3-chlorophenyl substituent at position 2 of the quinoline is introduced through electrophilic aromatic substitution reactions such as:
- Friedel-Crafts acylation using 3-chlorobenzoyl chloride and aluminum chloride (AlCl3) as a Lewis acid catalyst.
- This step selectively attaches the 3-chlorophenyl group to the quinoline core at the 2-position.
Installation of the 8-Chloro Substituent
The 8-chloro substituent on the quinoline ring can be introduced either:
Conversion to Carbonyl Chloride
The final key step is converting the quinoline-4-carboxylic acid intermediate to the corresponding carbonyl chloride :
- This is commonly achieved by treating the acid with thionyl chloride (SOCl2) under reflux conditions.
- Alternative chlorinating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) can be used but thionyl chloride is preferred for its efficiency and cleaner reaction profile.
Detailed Reaction Conditions and Reagents
| Step | Reagents and Conditions | Notes |
|---|---|---|
| Quinoline core formation | Aniline + glycerol, H2SO4, nitrobenzene, heat | Skraup synthesis; careful temperature control required |
| 3-Chlorophenyl introduction | 3-Chlorobenzoyl chloride, AlCl3, inert solvent | Friedel-Crafts acylation; moisture sensitive |
| 8-Chloro substitution | Chlorinating agent (e.g., Cl2, N-chlorosuccinimide) | Selective chlorination or pre-chlorinated starting materials |
| Carbonyl chloride formation | Thionyl chloride (SOCl2), reflux, inert atmosphere | Converts carboxylic acid to acid chloride |
Industrial Scale Considerations
- Industrial synthesis follows the same general synthetic route but employs continuous flow reactors and automated process controls to enhance yield, reproducibility, and safety.
- The use of anhydrous and inert atmosphere conditions is critical to avoid hydrolysis of acid chlorides.
- Waste management and minimization of corrosive byproducts (e.g., HCl gas from SOCl2) are important environmental considerations.
Research Findings and Improvements
- Recent research on quinoline derivatives emphasizes solvent-free or green chemistry approaches to reduce hazardous reagents and improve sustainability, though specific methods for this compound are limited.
- Alternative cyclization methods using eutectic solvents and organic base-catalyzed chlorination have been explored for related quinoline sulfonyl chlorides, suggesting potential for adaptation to carbonyl chloride synthesis with improved environmental profiles.
- Optimization of reaction times (typically 1–10 hours for chlorination) and temperatures (0–100 °C) can improve product purity and yield.
Summary Table of Preparation Steps
| Step No. | Process Description | Key Reagents/Conditions | Outcome/Product |
|---|---|---|---|
| 1 | Quinoline core synthesis | Aniline + glycerol + H2SO4 + oxidant | Quinoline nucleus |
| 2 | 3-Chlorophenyl group introduction | 3-Chlorobenzoyl chloride + AlCl3 | 2-(3-Chlorophenyl)quinoline derivative |
| 3 | 8-Chloro substitution | Chlorinating agent or chlorinated precursors | 8-Chloro substituted quinoline |
| 4 | Conversion of carboxylic acid to acid chloride | Thionyl chloride, reflux, inert atmosphere | This compound |
Q & A
Basic Research Question
- X-ray Crystallography : Resolves regiochemistry of substituents (e.g., distinguishing 8-chloro from 7-chloro isomers) by analyzing dihedral angles and hydrogen-bonding patterns .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula, especially for chlorine isotopes (³⁵Cl/³⁷Cl).
- 2D NMR (COSY, HSQC) : Assigns proton environments; the 3-methyl group typically appears as a singlet (~δ 2.5 ppm), while the 3-chlorophenyl protons show coupling patterns at δ 7.2–7.8 ppm .
How can conflicting spectral data for quinoline derivatives be systematically addressed?
Advanced Research Question
Contradictions often arise from solvent effects or impurity co-crystallization . Strategies include:
- Variable-Temperature NMR : Resolves overlapping peaks (e.g., rotamers in carbonyl derivatives).
- HPLC-PDA Purification : Isolate intermediates before characterization to eliminate by-products.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16) .
What methodologies are recommended for studying the hydrolytic stability of the 4-carbonyl chloride group under physiological conditions?
Advanced Research Question
- pH-Dependent Kinetics : Monitor hydrolysis in buffered solutions (pH 7.4) via UV-Vis spectroscopy (loss of absorbance at λ ~270 nm).
- LC-MS Tracking : Quantify degradation products (e.g., carboxylic acid) over time.
- Molecular Dynamics Simulations : Predict hydrolysis pathways using software like GROMACS, focusing on water accessibility to the carbonyl carbon .
How can computational modeling aid in predicting the bioactivity of this compound?
Advanced Research Question
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial gyrase for antibacterial activity). The 3-chlorophenyl group may enhance hydrophobic binding.
- QSAR Analysis : Correlate substituent electronic effects (Hammett σ values) with bioactivity data from analogues like 7-chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid .
What safety protocols are critical when handling this compound in the laboratory?
Basic Research Question
- Moisture Control : Store under argon in sealed containers to prevent hydrolysis of the carbonyl chloride.
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid exposure to HCl gas generated during reactions.
- Emergency Neutralization : Prepare 5% sodium bicarbonate solutions to neutralize spills .
How can synthetic yields be improved for large-scale preparation (>10 mmol)?
Advanced Research Question
- Flow Chemistry : Continuous flow systems minimize exothermic risks during chlorination steps.
- Microwave-Assisted Synthesis : Reduces reaction times for steps like cyclization (e.g., from 6 h to 30 min at 150°C) .
- Catalyst Recycling : Recover CAN via aqueous extraction, achieving >90% recovery after three cycles .
What strategies validate the absence of toxic by-products (e.g., dioxins) in the final compound?
Advanced Research Question
- GC-MS Screening : Detect chlorinated impurities using a DB-5MS column (detection limit: 0.1 ppm).
- Ames Test : Assess mutagenicity of purified batches using Salmonella typhimurium strains TA98 and TA100 .
How does the steric bulk of the 3-methyl group influence reaction pathways in downstream modifications?
Advanced Research Question
The 3-methyl group hinders electrophilic substitution at adjacent positions. Kinetic Isotope Effect (KIE) Studies using deuterated analogs reveal slower reaction rates at position 2. Computational modeling (e.g., DFT) further quantifies steric hindrance via Mulliken charge distribution analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
